REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][C:4](=[O:6])[CH3:5].[S:7]1([C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[C:11](=[O:12])[NH:10]1)(=[O:9])=[O:8].[Na]>CN(C)C=O>[O:6]=[C:4]([CH2:3][CH2:2][N:10]1[C:11](=[O:12])[C:13]2[C:18](=[CH:17][CH:16]=[CH:15][CH:14]=2)[S:7]1(=[O:9])=[O:8])[CH3:5] |f:1.2,^1:18|
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
ClCCC(C)=O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
S1(=O)(=O)NC(=O)C2=CC=CC=C12.[Na]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at this temperature for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
after which it was cooled
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for a further hour
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was filtered off under suction
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol
|
Type
|
CUSTOM
|
Details
|
dried in a drying oven under reduced pressure at 50° C.
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(C)CCN1S(=O)(=O)C2=CC=CC=C2C1=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.9 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |